

Commercial Suppliers and Technical Guide for 3-Ethyl-2-methyloctane

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Compound of Interest

Compound Name: 3-Ethyl-2-methyloctane

Cat. No.: B14551914

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethyl-2-methyloctane**, including its chemical properties, commercial availability, and detailed hypothetical experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a technical understanding of this compound.

Introduction

3-Ethyl-2-methyloctane is a branched-chain alkane with the molecular formula $C_{11}H_{24}$. As a saturated hydrocarbon, it is a non-polar compound with applications primarily in chemical synthesis and as a reference compound in analytical chemistry. Its CAS number is 62016-16-4. Due to its specific branching, it possesses distinct physical and spectroscopic properties.

Commercial Availability

3-Ethyl-2-methyloctane is available from a limited number of commercial chemical suppliers. Researchers interested in procuring this compound should inquire with the following vendors, who have been listed in chemical databases as potential suppliers. Availability and purity should be confirmed with the respective supplier.

Potential Commercial Suppliers:

Supplier	Location	Purity	Notes
Hangzhou J&H Chemical Co., Ltd.	Hangzhou, China	≥97%	Listed on Molbase.[1]
PubChem Listed Vendors	Various	Varies	A list of vendors is available on the PubChem database.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Ethyl-2-methyloctane** is provided in the table below. This data is compiled from various chemical databases and provides essential information for handling, storage, and experimental design.

Property	Value	Source
Molecular Formula	C11H24	
Molecular Weight	156.31 g/mol	
CAS Number	62016-16-4	
IUPAC Name	3-Ethyl-2-methyloctane	
Boiling Point	458.9 K (185.75 °C) (Predicted)	[2]
Computed XLogP3	5.6	
SMILES	CCCCC(CC)C(C)C	
InChI	InChI=1S/C11H24/c1-5-7-8-9-11(6-2)10(3)4/h10-11H,5-9H2,1-4H3	
InChIKey	ITDXDXCBDQBZEB-UHFFFAOYSA-N	

Experimental Protocols

Due to the limited availability of specific experimental procedures for **3-Ethyl-2-methyloctane** in published literature, the following sections provide detailed, hypothetical protocols based on established and reliable organic synthesis and analytical chemistry methodologies.

Hypothetical Synthesis of 3-Ethyl-2-methyloctane via Grignard Reaction

A plausible and widely used method for the synthesis of unsymmetrical alkanes is the Grignard reaction, which involves the coupling of a Grignard reagent with an alkyl halide.^{[3][4][5]} The following is a hypothetical two-step procedure for the synthesis of **3-Ethyl-2-methyloctane**.

Step 1: Preparation of sec-Butylmagnesium Bromide (Grignard Reagent)

- Materials:
 - 2-Bromobutane (1.1 mol, 150.7 g)
 - Magnesium turnings (1.2 mol, 29.2 g)
 - Anhydrous diethyl ether (500 mL)
 - Iodine crystal (as initiator)
 - Round-bottom flask (1 L), reflux condenser, dropping funnel, and magnetic stirrer
 - Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - Assemble the glassware and dry thoroughly in an oven. Allow to cool under an inert atmosphere.
 - Place the magnesium turnings and a small crystal of iodine in the round-bottom flask.
 - Add 100 mL of anhydrous diethyl ether to the flask.
 - Dissolve the 2-bromobutane in 200 mL of anhydrous diethyl ether and place it in the dropping funnel.

- Add a small amount of the 2-bromobutane solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be applied.
- Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
- The resulting greyish solution is the Grignard reagent, sec-butylmagnesium bromide, which should be used immediately in the next step.

Step 2: Coupling Reaction to form **3-Ethyl-2-methyloctane**

- Materials:
 - sec-Butylmagnesium bromide solution (from Step 1)
 - 1-Bromoheptane (1.0 mol, 179.1 g)
 - Anhydrous diethyl ether (200 mL)
 - Saturated aqueous ammonium chloride solution
 - Drying agent (e.g., anhydrous magnesium sulfate)
 - Separatory funnel, distillation apparatus
- Procedure:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve 1-bromoheptane in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
 - Add the 1-bromoheptane solution dropwise to the cooled Grignard reagent with vigorous stirring.

- After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
- Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the diethyl ether by rotary evaporation.
- Purify the crude product by fractional distillation to obtain **3-Ethyl-2-methyloctane**.

Analytical Characterization

The identity and purity of the synthesized **3-Ethyl-2-methyloctane** can be confirmed using standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for analyzing volatile organic compounds like **3-Ethyl-2-methyloctane**.
 - Sample Preparation: Dilute a small amount of the purified product in a suitable solvent such as hexane.
 - GC Conditions (Typical):
 - Column: Non-polar capillary column (e.g., DB-5ms or equivalent).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium.
 - MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.
- Expected Results: The gas chromatogram should show a single major peak corresponding to **3-Ethyl-2-methyloctane**. The mass spectrum will show a molecular ion peak (m/z 156) and a characteristic fragmentation pattern for a branched alkane.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the molecule.
 - Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl_3).
 - Expected ^1H NMR Spectra: The spectrum will show complex multiplets in the aliphatic region (approx. 0.8-1.5 ppm) corresponding to the different methyl, methylene, and methine protons.
 - Expected ^{13}C NMR Spectra: The spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Signaling Pathways and Biological Activity

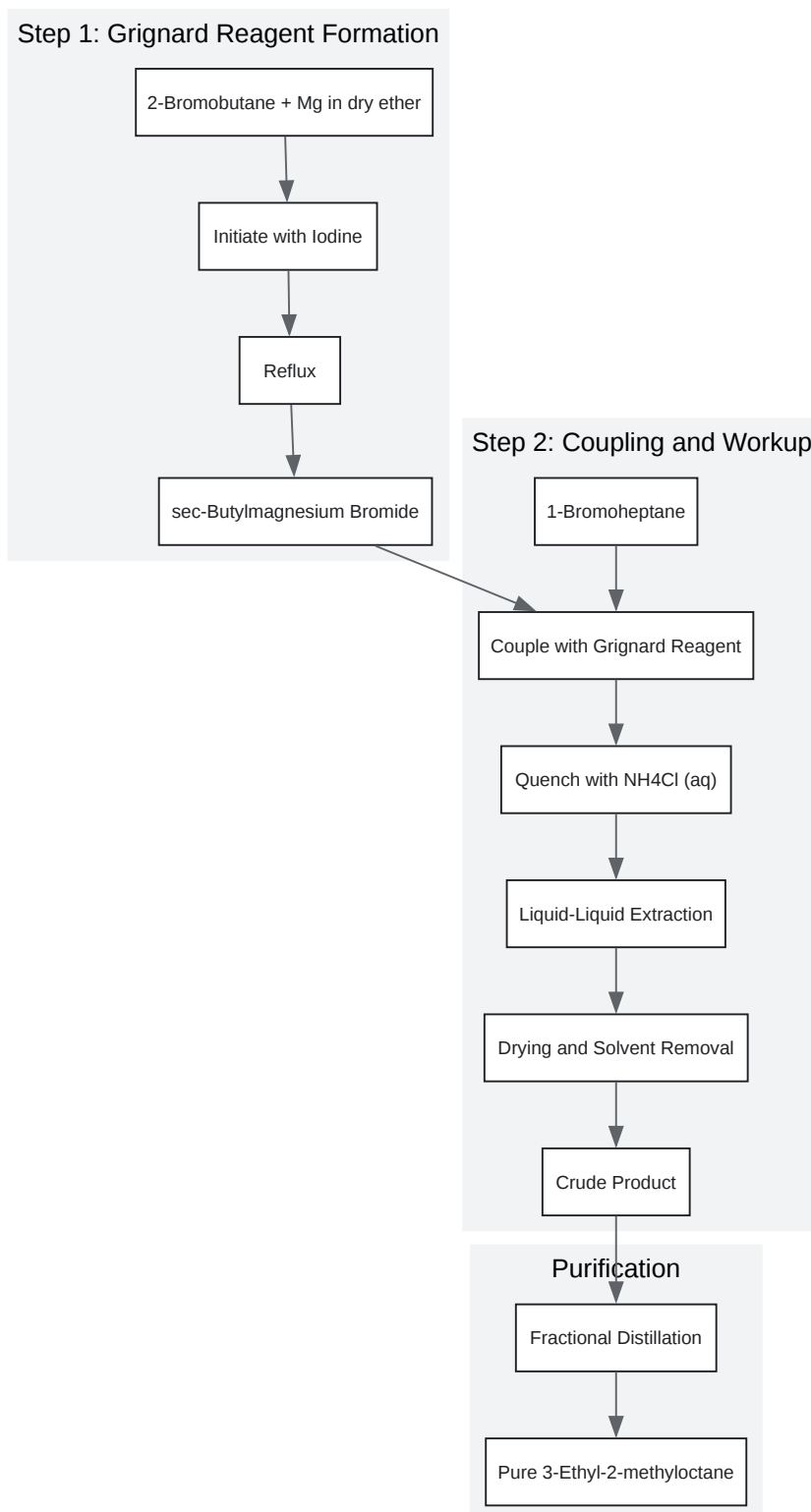
As a simple saturated hydrocarbon, **3-Ethyl-2-methyloctane** is not known to have any specific biological activity or be involved in any signaling pathways. Such compounds are generally considered biologically inert, although they can have non-specific effects at high concentrations. There is no information in the scientific literature to suggest a role for this compound in drug development or as a modulator of biological processes.

Visualizations

Hypothetical Synthesis Workflow

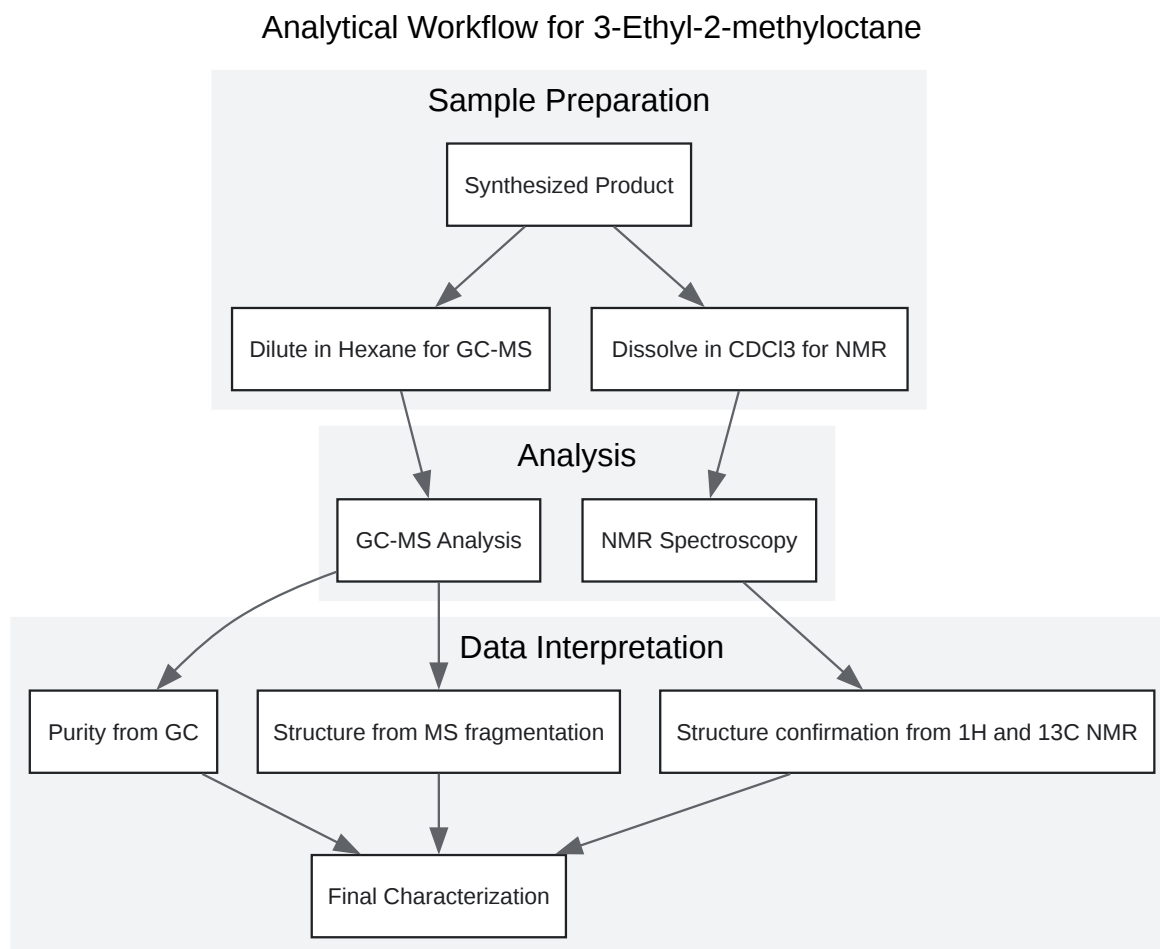
The following diagram illustrates the logical workflow for the hypothetical synthesis of **3-Ethyl-2-methyloctane** described in section 4.1.

Hypothetical Synthesis Workflow of 3-Ethyl-2-methyloctane

[Click to download full resolution via product page](#)Caption: Hypothetical synthesis workflow for **3-Ethyl-2-methyloctane**.

Analytical Workflow

The following diagram outlines a general workflow for the analytical characterization of synthesized **3-Ethyl-2-methyloctane**.



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Caption: General analytical workflow for **3-Ethyl-2-methyloctane**.

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